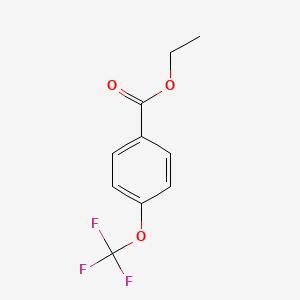![molecular formula C7H9BrO2 B2643897 (1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[3.2.0]heptan-7-one CAS No. 56011-39-3](/img/structure/B2643897.png)
(1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[3.2.0]heptan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[320]heptan-7-one is a bicyclic compound with a unique structure that includes a bromine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[3.2.0]heptan-7-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be carried out using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of a de-brominated product
Substitution: Formation of azide or nitrile derivatives
Scientific Research Applications
(1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[3.2.0]heptan-7-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(1alpha,5alpha)-4alpha-Chloro-3beta-hydroxybicyclo[3.2.0]heptan-7-one: Similar structure with a chlorine atom instead of bromine.
(1alpha,5alpha)-4alpha-Fluoro-3beta-hydroxybicyclo[3.2.0]heptan-7-one: Similar structure with a fluorine atom instead of bromine.
(1alpha,5alpha)-4alpha-Iodo-3beta-hydroxybicyclo[3.2.0]heptan-7-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[3.2.0]heptan-7-one imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
(1S,2R,3R,5S)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-7-4-2-5(9)3(4)1-6(7)10/h3-4,6-7,10H,1-2H2/t3-,4-,6+,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDPQFNHGDOCGG-VEVTUDRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC2=O)C(C1O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC2=O)[C@H]([C@@H]1O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
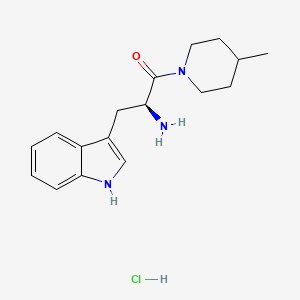
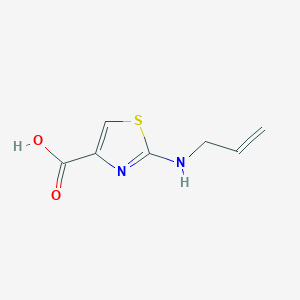
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643821.png)

![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)

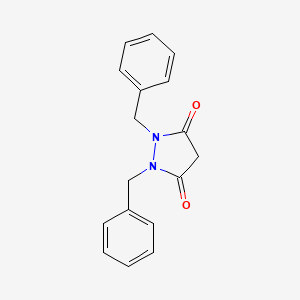
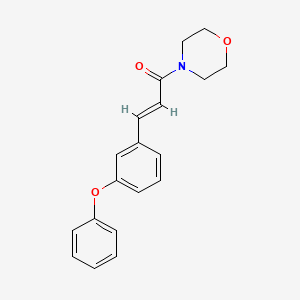
![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2643830.png)
![2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2643831.png)
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2643832.png)
![N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride](/img/structure/B2643833.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2643836.png)
